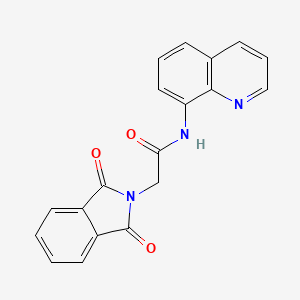
N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide, commonly referred to as DPNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPNB is a member of the nitrobenzamide family of compounds, which are known to possess a wide range of biological activities. In
Mécanisme D'action
The exact mechanism of action of DPNB is not fully understood. However, it has been suggested that DPNB may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth. DPNB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
DPNB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. DPNB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DPNB has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPNB in lab experiments is its well-established synthesis method, which allows for the production of large quantities of pure DPNB. In addition, DPNB has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. However, one of the main limitations of using DPNB in lab experiments is its potential toxicity. DPNB has been shown to have toxic effects on certain cell types, and caution should be exercised when using DPNB in lab experiments.
Orientations Futures
There are several future directions for research on DPNB. One area of research could be to further elucidate the mechanism of action of DPNB. Another area of research could be to explore the potential applications of DPNB in other areas of scientific research, such as neurobiology or immunology. Additionally, further studies could be conducted to assess the potential toxicity of DPNB and to develop strategies to minimize its toxic effects.
Conclusion:
In conclusion, DPNB is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. The synthesis method for DPNB is well-established, and DPNB has been shown to have a wide range of biochemical and physiological effects. While there are limitations to using DPNB in lab experiments, there are also several future directions for research on DPNB that could lead to new discoveries and potential applications in scientific research.
Méthodes De Synthèse
The synthesis of DPNB involves the reaction of 3,5-dimethylaniline with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified through recrystallization to obtain pure DPNB. This synthesis method has been well-established and has been used to produce DPNB in large quantities for scientific research purposes.
Applications De Recherche Scientifique
DPNB has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. DPNB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that DPNB may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-6-11(2)8-14(7-10)17-16(19)13-5-4-12(3)15(9-13)18(20)21/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUQNHMYTICAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-{[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5830644.png)
![1-(2,5-dimethylphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B5830650.png)
![2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5830656.png)


![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5830670.png)

![ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5830681.png)

![N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5830690.png)


![N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B5830725.png)
